2,5-Dibromo-1,4-dimethyl-1H-imidazole
Overview
Description
2,5-Dibromo-1,4-dimethyl-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, and two methyl groups at positions 1 and 4. It has the molecular formula C5H6Br2N2 and a molecular weight of 253.92 g/mol . Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole typically involves the bromination of 1,4-dimethylimidazole. One common method is the reaction of 1,4-dimethylimidazole with bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,5-Dibromo-1,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atoms, depending on the reagents and conditions used.
Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex imidazole derivatives.
Scientific Research Applications
2,5-Dibromo-1,4-dimethyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-1,4-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atoms and the imidazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
2,5-Dibromo-1,4-dimethyl-1H-imidazole can be compared with other brominated imidazoles, such as:
2-Bromo-1-methylimidazole: This compound has a single bromine atom and a methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4,5-Dibromoimidazole: Lacking the methyl groups, this compound may have different electronic properties and reactivity compared to this compound.
1,2,4,5-Tetrabromoimidazole: With four bromine atoms, this compound is highly brominated and may have unique reactivity and applications.
Properties
IUPAC Name |
2,5-dibromo-1,4-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIOEMVCUQOFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428396 | |
Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-58-2 | |
Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850429-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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